4-Amino-N-methylbenzenemethanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWNHTXCBHTWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380787 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109903-35-7 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109903-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109903357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-METHYLBENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T5Q2TVD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-methylbenzenemethanesulfonamide, a key chemical intermediate with significant relevance in pharmaceutical synthesis. The document details its fundamental physicochemical properties, established synthesis protocols, analytical characterization methods, and known biological context. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to support ongoing research and development efforts. Key discussions include the compound's role as a precursor to the migraine medication Sumatriptan and the broader therapeutic potential of the sulfonamide scaffold.

Introduction

This compound belongs to the sulfonamide class of compounds, a chemical scaffold of profound importance in the history and future of medicine.[1][2] Since the discovery of Prontosil in the 1930s, sulfonamide-containing molecules have become mainstays in treating a wide array of conditions, including bacterial infections, cancer, inflammation, and viral diseases.[3][4] The versatility of the sulfonamide group makes it a privileged structure in medicinal chemistry, serving as a building block for developing diverse pharmaceuticals.[1][5]

This specific compound, this compound, is primarily recognized for its role as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7][8] Its bifunctional nature, featuring a reactive primary aromatic amine and a secondary sulfonamide, allows for sequential, controlled chemical modifications.[6] Notably, it is a well-established precursor in the manufacturing of Sumatriptan, a widely used medication for treating migraine headaches.[6][7][8] This guide aims to consolidate the core technical information on this compound, providing a foundational resource for scientists working on its synthesis, derivatization, or application.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for any successful laboratory application. These parameters influence solubility, reactivity, and formulation choices.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [9][10] |

| CAS Number | 109903-35-7 | [6][7][9][10] |

| Molecular Formula | C₈H₁₂N₂O₂S | [9][10] |

| Molecular Weight | 200.26 g/mol | [6][10] |

| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N |[6][9] |

Table 2: Physicochemical Data

| Property | Value | Significance in Drug Development | Source(s) |

|---|---|---|---|

| Melting Point | 140-142 °C | Affects purity assessment, stability, and formulation. | [7][8] |

| XLogP3 | 0.1 | A measure of lipophilicity; influences absorption and distribution. | [8][10] |

| Topological Polar Surface Area (TPSA) | 80.6 Ų | Predicts membrane permeability and oral bioavailability. | [8][10] |

| Hydrogen Bond Donors | 2 | Influences binding interactions with biological targets. | [8] |

| Hydrogen Bond Acceptors | 4 | Influences binding interactions and solubility. | [8] |

| Predicted Boiling Point | 387.6±44.0 °C | Important for purification and assessing thermal stability. | [8] |

| Predicted Density | 1.297±0.06 g/cm³ | Useful for process chemistry and formulation calculations. |[8] |

Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving a two-step sequence starting from a nitrated precursor. This approach is efficient and allows for high yields of the final product.

Synthetic Pathway Overview

A common and effective route begins with 4-nitrobenzenemethanesulfonamide. The synthesis proceeds via two main transformations:

-

N-Methylation: Reaction of the starting material with methylamine to form 4-nitro-N-methylbenzenemethanesulfonamide.

-

Nitro Group Reduction: Reduction of the nitro group to a primary amine, yielding the final product.[6]

A particularly efficient method for the reduction step utilizes hydrazine hydrate as the reducing agent, which can increase product yields to over 92% and lower preparation costs, making it suitable for industrial-scale production.[11]

Figure 1: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a patented method designed for high-yield synthesis.[11] The rationale for using hydrazine hydrate is its effectiveness and cost-efficiency compared to catalytic hydrogenation methods (e.g., Pd/C), which can be expensive and prone to poisoning.[11]

Materials:

-

4-nitro-N-methylphenyl methane sulfonamide

-

Hydrazine hydrate (80%)

-

Sodium hydroxide

-

Water (as solvent)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, create a mixture of the reactants with the following mass ratio: 4-nitro-N-methylphenyl methane sulfonamide (1 part), sodium hydroxide (0.3-0.5 parts), hydrazine hydrate 80% (0.25-0.35 parts), and water (3-10 parts).

-

Reaction Conditions: Stir the mixture at a temperature between 25-100 °C. The reaction progress should be monitored (e.g., by TLC or HPLC) and is typically complete within 4-8 hours. The elevated temperature is necessary to ensure a sufficient reaction rate.

-

Workup and Isolation: After the reaction is complete, cool the mixture to between 0-25 °C to precipitate the product.

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual salts and impurities.

-

Drying: Dry the purified product to obtain the final this compound.

Self-Validation Check: The purity of the final product should be confirmed by melting point analysis and an appropriate chromatographic method (e.g., HPLC). The expected melting point is 140-142 °C.[7][8]

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for determining the purity of sulfonamides.[12] A C8 or C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) would provide effective separation.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the sulfonamide group (S=O stretching around 1330 and 1150 cm⁻¹), and the aromatic ring.[10][13][14] PubChem provides access to an ATR-IR spectrum from Bio-Rad Laboratories.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the N-methyl group, a singlet for the methylene bridge (-CH₂-), and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the methylene carbon, and the N-methyl carbon would be expected.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (200.26 g/mol ).[10][15]

Biological Context and Applications

While this compound is primarily valued as a synthetic intermediate, its core sulfonamide structure places it within a class of compounds with vast biological activities.[1][5]

Role as a Pharmaceutical Intermediate

The principal application of this compound is as a key building block. Its structure is strategically suited for creating more complex molecules.[6]

-

Synthesis of Sumatriptan: It is a documented intermediate in the synthesis of the anti-migraine drug Sumatriptan.[7][8]

-

Derivatization Potential: The primary amino group is a key handle for derivatization.[6] It can be readily converted into a diazonium salt, which can then be transformed into a wide range of other functional groups. For instance, reduction of the diazonium salt intermediate can yield a hydrazine derivative, another valuable synthetic precursor.[6][16]

Potential Biological Activities of the Scaffold

The broader sulfonamide class exhibits a wide range of therapeutic properties, suggesting potential avenues for research into derivatives of this compound.

-

Antimicrobial Activity: Sulfonamides classically function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for bacterial folic acid synthesis.[1][17] This compound has been noted to exhibit antimicrobial activity.[17]

-

Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is a cornerstone for inhibitors of enzymes like carbonic anhydrases, which are targets for treating glaucoma and certain cancers.[1][2][5][18]

-

Anti-inflammatory and Anticancer Potential: Various aryl sulfonamides have been investigated for anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] Furthermore, the sulfonamide scaffold is present in numerous FDA-approved drugs for cancer, viral infections, and cardiovascular disorders.[3][4]

Figure 2: Logical relationship of the compound's primary and potential applications.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. Based on aggregated GHS data, this compound presents several hazards.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

|---|---|---|

| H301 | Toxic if swallowed | [8][10][17][19] |

| H317 | May cause an allergic skin reaction | [10][17][19] |

| H315 | Causes skin irritation | [10][17] |

| H319 | Causes serious eye irritation | [10][17] |

| H335 | May cause respiratory irritation | [10][17] |

| H411 | Toxic to aquatic life with long lasting effects |[10][17] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20][21]

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[19][21]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep away from strong oxidizing agents.[21]

Conclusion

This compound is a compound of significant utility in synthetic and medicinal chemistry. While its primary role is that of a well-characterized intermediate for pharmaceutical manufacturing, its underlying sulfonamide structure places it in a class of molecules with proven and diverse therapeutic potential. This guide provides a consolidated resource of its core properties, synthesis, and safety considerations to aid researchers in leveraging this versatile chemical for future innovation in drug discovery and development.

References

-

Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

CiteDrive. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Chemsrc. (2025, September 6). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from

-

Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C8H12N2O2S | CID 2778131. Retrieved from [Link]

-

MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

-

PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368. Retrieved from [Link]

-

PubChem Blog. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

-

Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2020, January 23). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

-

Filo. (2025, December 1). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13... Retrieved from [Link]

-

ResearchGate. (2025, August 8). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. citedrive.com [citedrive.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 109903-35-7 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. chem-casts.com [chem-casts.com]

- 10. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 16. prepchem.com [prepchem.com]

- 17. Buy this compound | 109903-35-7 [smolecule.com]

- 18. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

4-Amino-N-methylbenzenemethanesulfonamide chemical structure and analysis

An In-Depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide: Structure, Synthesis, and Analysis

Introduction

This compound is a significant organic compound within the landscape of medicinal chemistry and pharmaceutical development.[1] While possessing some inherent antimicrobial properties characteristic of the sulfonamide class, its primary value lies in its role as a highly versatile chemical intermediate.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, established synthetic routes, and detailed analytical methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and characterization of this crucial building block. A notable application, the synthesis of the anti-migraine drug Sumatriptan, is highlighted to contextualize its industrial and scientific importance.[2][3]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the structural and physical characteristics of this compound.

Chemical Structure

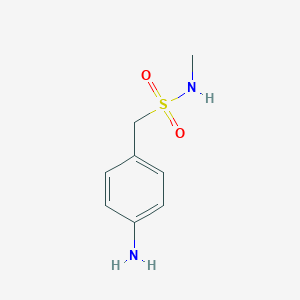

The molecule consists of a central benzene ring substituted with two key functional groups: a primary aromatic amine (-NH₂) and a methanesulfonamide moiety (-CH₂SO₂NHCH₃). This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic precursor.[1]

Figure 1: 2D structure of this compound.

Identification

Accurate identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [1][4] |

| CAS Number | 109903-35-7 | [1][2][4] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1][4] |

| Molecular Weight | 200.26 g/mol | [1][2][4] |

| Canonical SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N | [1] |

| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical properties of the compound influence its handling, storage, and reaction conditions.

| Property | Value | Source |

| Melting Point | 140-142 °C | [5][6] |

| Boiling Point | 387.6±44.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [5] |

| Topological Polar Surface Area | 80.6 Ų | [3][4] |

Synthesis and Mechanism

The synthesis of this compound is a well-established process, crucial for ensuring a high-purity supply for pharmaceutical manufacturing.

Primary Synthetic Pathway: Reduction of a Nitro Precursor

The most common and efficient route to synthesize the title compound involves a two-step process starting from 4-nitrobenzenemethanesulfonamide.[2] The first step introduces the N-methyl group via reaction with methylamine. The subsequent and critical step is the selective reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂).[1][2]

The choice of reducing agent is pivotal for process efficiency, cost, and safety. While catalytic hydrogenation (e.g., using Pd/C) is a viable method, it can be expensive and the catalyst is prone to poisoning.[7] A widely adopted industrial method employs hydrazine hydrate as the reducing agent, which is cost-effective and results in high yields and purity.[1][7] This reaction is often catalyzed by Raney Nickel or facilitated by a base like sodium hydroxide.[7]

Synthesis Workflow Diagram

Sources

- 1. Buy this compound | 109903-35-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 109903-35-7 [chemicalbook.com]

- 7. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide: From Serendipitous Discovery to a Cornerstone of Migraine Therapy

This guide provides a comprehensive technical overview of 4-Amino-N-methylbenzenemethanesulfonamide, a molecule whose significance is deeply embedded in the history of medicinal chemistry. While not a therapeutic agent in itself, its discovery and development are intrinsically linked to two major breakthroughs in pharmacology: the dawn of antibacterial sulfonamides and the advent of targeted migraine therapies. This document will delve into the historical context of its chemical class, its synthesis, chemical properties, and its pivotal role as a key intermediate in the production of the highly successful anti-migraine drug, Sumatriptan.

Historical Context: A Tale of Two Drug Classes

The story of this compound is best understood through the lens of the scientific advancements that necessitated its existence. Its structural components—a sulfonamide group and an aniline derivative—place it at the intersection of two revolutionary drug discovery narratives.

The Sulfonamide Revolution: A New Era in Chemotherapy

The journey begins in the early 20th century with the work of German chemist Paul Ehrlich, who conceptualized the idea of a "magic bullet"—a compound that could selectively target pathogens without harming the host.[1] This vision laid the groundwork for the discovery of the first commercially viable synthetic antibacterial agents. In 1932, at Bayer AG, Gerhard Domagk discovered that a red azo dye named Prontosil was remarkably effective in treating streptococcal infections in mice.[1][2][3] For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4][5]

A pivotal breakthrough came in 1936 when researchers at the Pasteur Institute in France, led by Ernest Fourneau, elucidated that Prontosil was, in fact, a prodrug.[6] In the body, it is metabolized to the active, colorless compound, sulfanilamide.[2][6] This discovery unleashed a torrent of research into sulfonamide derivatives, leading to the development of a wide range of "sulfa drugs" that revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[1][5][6] The core structure of a benzene ring with an amino group and a sulfonamide group became a critical pharmacophore in the fight against infectious diseases.

The Quest for Migraine Relief: The Rise of the Triptans

The second narrative arc that converges on this compound is the development of targeted treatments for migraine. For decades, treatments were often non-specific and had significant side effects. In the 1970s, research at Glaxo (now GlaxoSmithKline) began to focus on the role of serotonin (5-hydroxytryptamine, 5-HT) in migraine pathophysiology.[7] This research led to the identification of specific 5-HT receptor subtypes, particularly the 5-HT1B and 5-HT1D receptors, as key players in the vasoconstriction of cranial blood vessels, a mechanism believed to be central to alleviating migraine pain.[7][8]

This focused drug discovery program culminated in the synthesis of Sumatriptan, the first of a new class of drugs known as the "triptans."[7][8] Sumatriptan was a revolutionary, highly selective 5-HT1B/1D receptor agonist that became available in the early 1990s.[7][9] The development of the triptans was hailed as the most significant breakthrough in headache medicine in 50 years.[9][10] The chemical architecture of Sumatriptan, which includes an indole core and a sulfonamide-containing side chain, required a specific set of building blocks for its efficient synthesis, creating a demand for novel chemical intermediates.

Physicochemical Properties and Spectroscopic Profile

This compound is a white to off-white crystalline solid. A comprehensive understanding of its physicochemical properties is crucial for its application in pharmaceutical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | [11] |

| Molecular Weight | 200.26 g/mol | [11][12] |

| Melting Point | 140-142 °C | [12] |

| Boiling Point (Predicted) | 387.6 ± 44.0 °C | [12] |

| Topological Polar Surface Area | 80.6 Ų | [11] |

| XLogP3 | 0.1 | [11] |

| CAS Number | 109903-35-7 | [12] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the methylene group protons adjacent to the sulfur atom, the N-methyl protons, and the protons of the primary amino group. The distinct chemical shifts and splitting patterns provide a clear fingerprint of the molecule's hydrogen framework.[12]

-

¹³C NMR : The carbon NMR spectrum shows distinct signals for the different carbon atoms in the aromatic ring, the methylene carbon, and the N-methyl carbon, confirming the carbon skeleton of the molecule.[12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching of the primary amine, the S=O stretching of the sulfonamide group, and the C-H bonds of the aromatic ring and alkyl groups.[11]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum provides the exact mass, which is a critical parameter for confirming the elemental composition.[11][12]

Synthesis of this compound

The most common and industrially viable synthesis of this compound involves a two-step process starting from a readily available nitro-substituted precursor. The causality behind this synthetic route lies in the strategic manipulation of functional groups to achieve the desired product with high purity and yield.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-N-methylbenzenemethanesulfonamide

This initial step introduces the N-methyl group to the sulfonamide moiety.

-

Reaction : 4-Nitrobenzenemethanesulfonyl chloride is reacted with methylamine.

-

Rationale : The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with the primary amine, methylamine, to form the stable sulfonamide bond. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

Step 2: Reduction of the Nitro Group

The second and final step is the selective reduction of the aromatic nitro group to a primary amine.

-

Reaction : 4-Nitro-N-methylbenzenemethanesulfonamide is reduced to this compound.

-

Reducing Agent : A variety of reducing agents can be employed, with hydrazine hydrate in the presence of a catalyst being a common choice for industrial-scale production due to its efficiency and cost-effectiveness.

-

Rationale : The choice of a reducing system that selectively reduces the nitro group without affecting the sulfonamide functionality is critical. Catalytic hydrogenation is another viable method. The reaction conditions are optimized to ensure complete conversion and minimize the formation of byproducts.

The Pivotal Role in Sumatriptan Synthesis

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Sumatriptan.[12] Its structure is strategically designed to provide the necessary chemical handles for the construction of the complex indole structure of the final drug molecule.

The Fischer Indole Synthesis: A Classic Transformed

The synthesis of Sumatriptan from this compound beautifully illustrates the power of classic organic reactions in modern pharmaceutical manufacturing. The core of this transformation is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[13][14]

Synthetic Workflow from Intermediate to API

Sources

- 1. hekint.org [hekint.org]

- 2. Prontosil - Wikipedia [en.wikipedia.org]

- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 4. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medboundhub.com [medboundhub.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The history of migraine treatments [medicalnewstoday.com]

- 10. The discovery and development of the triptans, a major therapeutic breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide

Introduction

4-Amino-N-methylbenzenemethanesulfonamide is a specialized organic compound whose significance is primarily rooted in its role as a critical intermediate in pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself in most contexts, its specific molecular architecture provides a foundational scaffold for the construction of more complex therapeutic agents. The history of sulfonamides, beginning with the discovery of Prontosil in the 1930s, marked the dawn of the antibiotic age and established this class of compounds as a cornerstone of medicinal chemistry. This guide offers an in-depth exploration of this compound, detailing its chemical identity, synthesis, reactivity, and principal applications for professionals in chemical research and drug development.

Section 1: Chemical Identity and Properties

Correctly identifying a compound is the first step in any rigorous scientific endeavor. The nomenclature and structural identifiers for this compound are crucial for database searches, procurement, and regulatory documentation.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide[1][2] |

| Common Name | This compound |

| CAS Number | 109903-35-7[1][2][3][4] |

| Synonyms | 4-(((Methylamino)sulfonyl)methyl)aniline, 4-Amino-N-methyl-α-toluenesulfonamide, Benzenemethanesulfonamide, 4-amino-N-methyl-[1][4][5] |

| Molecular Formula | C₈H₁₂N₂O₂S[1][2][4] |

| Molecular Weight | 200.26 g/mol [1][2][3] |

| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N[1][3] |

The compound's physical properties dictate its handling, storage, and reaction conditions.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 140-142 °C (lit.) | [4][5] |

| Boiling Point | 387.6±44.0 °C (Predicted) | [4][5] |

| Density | 1.297±0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 188.2 °C | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [5] |

| pKa | 3.25E-06 mmHg at 25°C (Vapor Pressure) |[4] |

Section 2: Synthesis and Purification

The synthesis of this compound is a well-established process, valued for its efficiency and reliability. The most common route involves a two-step transformation from a readily available nitro-aromatic precursor. This pathway is favored because the nitro group serves as a stable precursor to the more reactive amine, allowing for modifications to other parts of the molecule first.

A widely utilized synthetic route begins with 4-nitrobenzenemethanesulfonamide.[3] This starting material undergoes a reaction with methylamine to form the N-methylated sulfonamide. The critical final step is the selective reduction of the nitro functional group to the primary amine, yielding the target compound.[3]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitro-Group Reduction

This protocol describes a representative lab-scale synthesis.

Step 1: N-Methylation of 4-nitrobenzenemethanesulfonamide

-

Dissolve 4-nitrobenzenemethanesulfonamide in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of methylamine. The use of an excess of methylamine drives the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude N-methyl-4-nitrobenzenemethanesulfonamide can be purified by recrystallization or used directly in the next step.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude product from Step 1 in ethanol or a similar protic solvent.

-

Add a reducing agent. A common and effective choice is stannous chloride (SnCl₂) dihydrate in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium catalyst) can be used.

-

If using SnCl₂, the mixture is typically heated to reflux for several hours. The choice of reflux is to ensure the reaction goes to completion in a reasonable timeframe.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to established spectral data.

Section 3: Chemical Reactivity and Core Applications

The utility of this compound stems from the distinct reactivity of its functional groups, primarily the primary aromatic amine.[3] This amine group is a versatile handle for a variety of chemical transformations.

Diazotization and Transformation

The most significant reaction is diazotization, where the primary amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3][6] This intermediate is highly valuable but unstable, and is typically used immediately.[3]

A crucial transformation of this diazonium salt is its reduction to a hydrazine derivative, 4-hydrazino-N-methylbenzenemethanesulfonamide.[3] This hydrazine is the key building block for the synthesis of the blockbuster anti-migraine drug, Sumatriptan.[3][4][7]

Application: Synthesis of Sumatriptan

The synthesis of Sumatriptan is the foremost application of this compound. The process leverages the hydrazine intermediate in a Fischer indole synthesis.[3] This classic organic reaction involves the condensation of a hydrazine with a ketone or aldehyde to form an indole, a core structure in many biologically active molecules.

Caption: Key reaction pathway from the title compound to Sumatriptan.

Other Research Applications

Beyond its role in Sumatriptan synthesis, this compound and its derivatives are subjects of ongoing research.

-

Antimicrobial Activity: As a member of the sulfonamide family, it has been investigated for potential antibacterial properties, which are thought to arise from the inhibition of bacterial folic acid synthesis.[1]

-

Carbonic Anhydrase Inhibition: Benzenesulfonamide derivatives are a well-studied class of inhibitors for carbonic anhydrases, enzymes linked to various physiological processes.

-

Anticancer Research: The hydrochloride salt of the compound has demonstrated potential antibacterial and anticancer properties in research settings.[3]

Section 4: Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound is essential. ¹H NMR spectroscopy is a primary tool for this purpose, providing a unique fingerprint of the molecule's proton environments.

Table 3: Representative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.05 | Doublet | 2H | Ar-H (ortho to CH₂SO₂) |

| ~6.65 | Doublet | 2H | Ar-H (ortho to NH₂) |

| ~4.10 | Singlet | 2H | Ar-CH₂-SO₂ |

| ~3.80 | Broad Singlet | 2H | -NH₂ |

| ~2.50 | Singlet | 3H | SO₂-NH-CH₃ |

Note: Shifts are approximate and can vary based on the solvent and instrument.

Other valuable analytical techniques include:

-

FTIR Spectroscopy: To identify characteristic vibrations of functional groups like N-H (amine), S=O (sulfonamide), and C-N bonds.[2]

-

Raman Spectroscopy: Provides complementary vibrational information.[2]

-

Mass Spectrometry: To confirm the molecular weight (200.26 g/mol ) and fragmentation pattern.[2]

Section 5: Safety and Handling

Proper handling of this compound is critical due to its potential hazards. The Globally Harmonized System (GHS) provides a standardized classification of its risks.

Table 4: GHS Hazard Summary

| Hazard Code | Description | Precaution |

|---|---|---|

| H301 | Toxic if swallowed | Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1][2][4] |

| H317 | May cause an allergic skin reaction | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves.[1][2][4] |

| H315/H319 | Causes skin and serious eye irritation | Wear protective gloves and eye protection. Wash skin thoroughly after handling.[2] |

| H411 | Toxic to aquatic life with long lasting effects | Avoid release to the environment.[2] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant industrial and research importance. While its direct biological applications are limited, its role as a key precursor, particularly in the multi-ton synthesis of Sumatriptan, is indispensable. Its well-defined synthesis, predictable reactivity through its primary amine, and established analytical profile make it a reliable building block for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is fundamental for its safe and effective use in advancing pharmaceutical research and development.

References

-

This compound | C8H12N2O2S | CID 2778131. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]

-

Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase. [Online] Available at: [Link]

-

4-Amino-N-methylbenzenemethanesulfonaide. ChemBK. [Online] Available at: [Link]

Sources

4-Amino-N-methylbenzenemethanesulfonamide mechanism of action

An In-Depth Technical Guide to the Core Activities of 4-Amino-N-methylbenzenemethanesulfonamide

Authored by: A Senior Application Scientist

Foreword: Situating this compound in the Scientific Landscape

To the community of researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive guide to understanding this compound. It is a compound known more for its instrumental role as a foundational chemical scaffold than for its own direct therapeutic applications. Therefore, a purely mechanistic exploration of its biological action would be incomplete. This guide is structured to reflect its primary significance: a highly versatile synthetic intermediate with potential, yet largely unexplored, biological activities inherent to its structural class. We will dissect its established utility in the synthesis of prominent pharmaceuticals and explore the hypothesized mechanisms of action that its sulfonamide and aniline moieties suggest. This dual-perspective approach provides a more authentic and practical understanding of its value in the field.

Section 1: Chemical Identity and Physicochemical Profile

This compound is an organic compound featuring a central benzene ring substituted with an amino group and a methanesulfonamide group.[1][2] This specific arrangement of functional groups imparts a chemical reactivity that makes it a valuable precursor in multi-step organic syntheses.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | [3] |

| Molecular Weight | 200.26 g/mol | [3] |

| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [4] |

| CAS Number | 109903-35-7 | [5] |

| Melting Point | 140-142 °C | [3][5] |

| SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N | [3] |

Section 2: The Primary Role: A Crucial Intermediate in Pharmaceutical Synthesis

The principal application of this compound in medicinal chemistry is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure is particularly amenable to a variety of chemical modifications, allowing for the construction of elaborate molecular architectures.[1]

Keystone in the Synthesis of Sumatriptan

The most notable use of this compound is in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches.[1][5] The structural elements of this compound are integral to the final structure of Sumatriptan, which is designed to selectively interact with serotonin 5-HT1B and 5-HT1D receptors in the brain.[1] The synthesis leverages the reactivity of the primary aromatic amine for further elaboration into the final drug structure.

Below is a conceptual workflow illustrating its role as a precursor.

Figure 1: Conceptual workflow of Sumatriptan synthesis.

Section 3: Hypothesized Mechanisms of Biological Action

While primarily a synthetic intermediate, the chemical structure of this compound belongs to the sulfonamide class of compounds, which are known for a range of biological activities.[2] Direct, extensive studies on this specific molecule are limited; however, its mechanism of action can be hypothesized based on the well-established pharmacology of its structural class.

Antimicrobial Activity: Interference with Folic Acid Synthesis

The sulfonamide group is a classic pharmacophore known for its antibacterial properties.[2] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA synthesis and repair in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.[2] It is proposed that this compound may exhibit similar antimicrobial activity.[2]

Figure 2: Proposed inhibition of bacterial folic acid synthesis.

Carbonic Anhydrase Inhibition

Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1][6] Benzenesulfonamide derivatives, in particular, have been extensively studied as CA inhibitors.[6] These inhibitors coordinate to the zinc ion in the enzyme's active site, displacing a water molecule and blocking its catalytic activity. While this compound is a secondary sulfonamide, its core structure is related to known CA inhibitors, suggesting a potential for interaction with these enzymes, although likely with different potency and selectivity profiles compared to primary sulfonamides.

Potential Anti-inflammatory Action via COX Inhibition

A wide array of aryl sulfonamide derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory effects.[1] The mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] This suggests another potential, though less characterized, avenue of biological activity for this compound.

Section 4: Experimental Protocols for Mechanistic Characterization

For researchers wishing to investigate the hypothesized biological activities of this compound or its derivatives, the following established protocols provide a validated starting point.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the antimicrobial activity of a compound by finding the lowest concentration that inhibits the visible growth of a target microorganism. The broth microdilution method is a standard approach.[7]

Methodology:

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Inoculum Preparation: Culture a target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).[8] Dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard.[7]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to create a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[7]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Figure 3: Workflow for MIC determination via broth microdilution.

Protocol: In Vitro Enzyme Inhibition Assay (General Framework)

To test for inhibition of enzymes like DHPS or Carbonic Anhydrase, a spectrophotometric or fluorometric assay is typically employed. This protocol provides a general workflow.

Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, its substrate, and the test compound (this compound) at various concentrations.

-

Assay Setup: In a microplate, combine the buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to permit binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength. The rate of this change is proportional to enzyme activity.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol: Cytotoxicity Assessment (MTT Assay)

It is critical to assess whether a compound's biological activity is due to specific inhibition or general toxicity. The MTT assay measures cell viability.[7]

Methodology:

-

Cell Culture: Culture a human cell line (e.g., HeLa) in an appropriate medium.[7]

-

Cell Seeding: Seed the cells into a 96-well plate at a specific density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a set period (e.g., 48-72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader (typically around 540-570 nm).[7]

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value can be calculated.

Section 5: Conclusion and Future Directions

This compound stands as a testament to the importance of foundational molecules in medicinal chemistry. Its primary, validated role is that of a versatile synthetic precursor, most notably in the production of the anti-migraine drug Sumatriptan.[1][5] While its direct biological mechanism of action is not extensively documented, its inclusion in the sulfonamide chemical class provides a strong basis for hypothesizing activities such as antimicrobial action via folic acid synthesis inhibition, carbonic anhydrase inhibition, and potential anti-inflammatory effects.[1][2][6]

For the research community, this compound represents both a reliable tool and an opportunity. Its utility in synthesis is clear, but the full scope of its potential biological activities remains an open field for investigation. The protocols outlined in this guide provide the necessary framework to explore these hypothesized mechanisms and to determine if this compound, or novel derivatives thereof, could transition from a behind-the-scenes intermediate to a lead compound in its own right.

References

- Benchchem. This compound | 109903-35-7.

- Smolecule. Buy this compound | 109903-35-7. (2023-08-15).

- Benchchem. 4-amino-N-methanesulfonylbenzamide chemical properties and structure.

- USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009.

- ResearchGate. Assay of sulfa drugs in bulk dosage form by the proposed and official methods using standard addition procedure.

- Benchchem. Protocol for Assessing the Antibacterial Activity of Sulfonamides.

- Slideshare. Analysis of sulfonamides | PPTX.

- PMC - NIH. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

- ChemicalBook. This compound | 109903-35-7. (2025-09-25).

- Echemi. This compound.

- MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- PMC - NIH. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation.

- PubChem. This compound | C8H12N2O2S | CID 2778131.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 109903-35-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 109903-35-7 [chemicalbook.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-N-methylbenzenemethanesulfonamide molecular weight and formula

An In-Depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide: Properties, Synthesis, and Pharmaceutical Applications

Introduction

Benzenemethanesulfonamide derivatives are a class of organic compounds extensively researched for their diverse biological activities.[1] This structural framework, featuring a benzene ring linked to a methanesulfonamide group, allows for extensive chemical modification, leading to compounds with significant therapeutic potential.[1] Historically, sulfonamides were pivotal in medicine as the first broadly effective systemic antibacterial agents, heralding the antibiotic era.[1] Within this important class of molecules, this compound stands out not primarily for its direct therapeutic action, but as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3]

This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, chemical reactivity, and established protocols for its synthesis and purification. The primary focus will be on its instrumental role as a precursor in the production of Sumatriptan, a widely used medication for the treatment of migraine headaches.[1][2]

Section 1: Core Molecular Profile

A foundational understanding of a compound's physicochemical properties is essential for its application in synthesis and drug development. This compound is an organic compound whose structure incorporates a primary aromatic amine and a sulfonamide moiety, which dictate its chemical behavior and utility.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂S | [4][5][6][7] |

| Molecular Weight | 200.26 g/mol | [1][4][5][7] |

| CAS Number | 109903-35-7 | [1][4][5][6] |

| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [4][5][6] |

| Synonyms | 4-(((Methylamino)sulfonyl)methyl)aniline, 4-Amino-N-methyl-α-toluenesulfonamide | [3][4] |

| Melting Point | 140-142 °C | [2][3][7] |

| Topological Polar Surface Area | 80.6 Ų | [3][7] |

| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N | [1][4][6] |

Section 2: Chemical Reactivity and Functional Group Analysis

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups:

-

Primary Aromatic Amine (-NH₂): This group is a key site for derivatization.[1] It readily undergoes diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a highly reactive diazonium salt. This intermediate is rarely isolated and is immediately used in subsequent reactions. The conversion of the stable amino group into an excellent leaving group (N₂) allows for its substitution with a wide array of functionalities, making it a cornerstone of aromatic chemistry.[1]

-

Sulfonamide Moiety (-SO₂NHCH₃): The sulfonamide group is a critical pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor.[1] While relatively stable, the nitrogen atom can participate in hydrogen bonding, influencing the molecule's interaction with biological targets and its overall physicochemical properties, such as solubility and lipophilicity.[1]

Section 3: Application as a Key Pharmaceutical Intermediate: Synthesis of Sumatriptan

The most prominent application of this compound is its role as a starting material in the multi-step synthesis of Sumatriptan.[1] The process leverages the reactivity of the primary amino group to build the complex indole structure of the final drug.

The key transformation involves converting the amino group into a hydrazine derivative, which then undergoes a Fischer indole synthesis.[1] This classic reaction is a robust method for creating the indole ring system, which is a common motif in pharmacologically active compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 109903-35-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 109903-35-7 [smolecule.com]

- 5. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem-casts.com [chem-casts.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-Amino-N-methylbenzenemethanesulfonamide physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-methylbenzenemethanesulfonamide

Introduction

This compound is a sulfonamide compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, offering insights for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established principles from analogous sulfonamide structures to present a robust and predictive analysis.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers.

Caption: 2D chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 175278-01-2 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Canonical SMILES | CNC(=O)CSCC1=CC=C(C=C1)N |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems. The following table summarizes key measured and predicted properties for this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

| Melting Point | 123-127 °C | Experimental |

| Boiling Point | 353.4±37.0 °C (Predicted) | Computational |

| pKa | 10.16±0.25 (Predicted) | Computational |

| LogP | 0.29 (Predicted) | Computational |

| Water Solubility | 2.45 g/L (Predicted) | Computational |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for the experimental determination of critical physicochemical parameters.

Protocol 1: Determination of Melting Point by Capillary Method

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities. The capillary method is a widely accepted and accessible technique for this determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a ramp rate of 10-20 °C/min initially. As the temperature approaches the predicted melting point, reduce the ramp rate to 1-2 °C/min to allow for accurate observation.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Caption: Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method

Rationale: Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The shake-flask method is the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Caption: Workflow for Shake-Flask Solubility Assay.

Analytical Characterization

A combination of analytical techniques is essential to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and for quantification in solubility studies. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a UV detector.

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the compound and to identify potential impurities or degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the compound's chemical identity.

Caption: Analytical Workflow for Compound Characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, by applying established principles and methodologies for analogous sulfonamides, a robust framework for its characterization and handling can be established. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599140, this compound. Retrieved from [Link].

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Amino-N-methylbenzenemethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylbenzenemethanesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, including the triptan-class drug Sumatriptan, requires meticulous handling due to its specific chemical properties and potential physiological effects.[1][2] This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established scientific principles and regulatory standards. Our objective is to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.

Synonyms: 1-(4-aminophenyl)-N-methylmethanesulfonamide, Benzenemethanesulfonamide, 4-amino-N-methyl-[3] CAS Number: 109903-35-7[3][4] Molecular Formula: C₈H₁₂N₂O₂S[3][4] Molecular Weight: 200.26 g/mol [1][3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Appearance | Solid | [4] |

| Melting Point | 140-142 °C | [1][2] |

| Boiling Point | 387.6±44.0 °C (Predicted) | [1] |

| Density | 1.297±0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 3.25E-06 mmHg at 25°C | [1] |

Section 2: Hazard Identification and Toxicological Profile

Understanding the potential hazards is paramount for implementing appropriate safety measures. This compound presents several health risks that necessitate careful handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][3][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation[3] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3] |

Source: Aggregated GHS information from multiple sources.[1][3][5][6]

Toxicological Insights

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The aromatic amine and sulfonamide moieties suggest potential for systemic effects and allergic reactions. The acute oral toxicity rating underscores the importance of preventing ingestion. Skin sensitization is a significant concern, meaning that initial exposure may not cause a reaction, but subsequent contact can lead to an allergic response.[3][5][6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should guide the implementation of engineering controls.

-

Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[7][8]

-

Containment: For larger scale operations, the use of glove boxes or other closed-system handling techniques is recommended.[8]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7][9]

-

Skin Protection: A lab coat and disposable nitrile gloves should be worn. For extended or immersive contact, heavier-duty gloves may be necessary. Contaminated gloves should be changed immediately.[7]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[7][8]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.

General Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][9]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][9]

-

Avoid Cross-Contamination: Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[8]

-

Incompatibilities: Store away from strong oxidizing agents.[8][9]

-

Controlled Access: Store in a secure area with access limited to authorized personnel.[5]

Section 5: Emergency Procedures

Preparedness for potential emergencies is a non-negotiable aspect of laboratory safety.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional protocols for large chemical spills.[10]

Fire-Fighting Measures

-

Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Section 6: Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][9] Do not allow the chemical to enter drains or waterways.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing the integration of safety checkpoints.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 109903-35-7 [chemicalbook.com]

- 3. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. echemi.com [echemi.com]

- 6. Buy this compound | 109903-35-7 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-N-methylbenzenemethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-N-methylbenzenemethanesulfonamide, with a specific focus on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of these parameters is critical for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document details experimental protocols for determining solubility and evaluating stability under various stress conditions, in line with regulatory expectations. It also explores the underlying chemical principles that govern the behavior of this molecule, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS No: 109903-35-7) is a substituted aromatic sulfonamide that serves as a vital building block in organic synthesis.[1] Its molecular structure, featuring a primary aromatic amine, a sulfonamide linkage, and a methylene bridge, imparts a unique combination of chemical reactivity and physical properties. Notably, it is a key intermediate in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches.[2] The efficiency of synthetic routes and the purity of the final API are intrinsically linked to the solubility and stability of this intermediate. Therefore, a robust understanding of these characteristics is paramount for process chemists and formulation scientists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Melting Point | 140-142 °C | [2] |

| Predicted pKa | 11.50 ± 0.40 | [2] |

| Appearance | Solid | ChemBK[3] |

Solubility Profile: A Foundation for Application

Qualitative Solubility

Based on available information, this compound is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[2] This suggests that while it possesses some polarity due to the amino and sulfonamide groups, the aromatic ring and methyl groups contribute to a degree of lipophilicity.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone)

-

Scintillation vials or sealed flasks

-